Cas no 62734-03-6 (2-Pyridinemethanol, 3-ethoxy-)

2-Pyridinemethanol, 3-ethoxy- structure
2-Pyridinemethanol, 3-ethoxy- structure
Product Name:2-Pyridinemethanol, 3-ethoxy-
CAS No:62734-03-6
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD11878608
CID:433793
PubChem ID:22018715
Update Time:2025-04-24

2-Pyridinemethanol, 3-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinemethanol, 3-ethoxy-
    • (3-ethoxypyridin-2-yl)methanol
    • 3-ethoxy-2-hydroxymethylpyridine
    • (3-Ethoxypyridin-2-yl)-methanol
    • QLAGECZOQRFYJG-UHFFFAOYSA-N
    • (3-Ethoxy-pyridin-2-yl)-methanol
    • DTXSID00621572
    • 62734-03-6
    • A1-04685
    • SCHEMBL2645036
    • MDL: MFCD11878608
    • Inchi: 1S/C8H11NO2/c1-2-11-8-4-3-5-9-7(8)6-10/h3-5,10H,2,6H2,1H3
    • InChI Key: QLAGECZOQRFYJG-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CN=C1CO

Computed Properties

  • Exact Mass: 153.07903
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.35

2-Pyridinemethanol, 3-ethoxy- Pricemore >>

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Additional information on 2-Pyridinemethanol, 3-ethoxy-

2-Pyridinemethanol, 3-ethoxy (CAS No. 62734-03-6): A Comprehensive Overview

2-Pyridinemethanol, 3-ethoxy is a versatile organic compound with the CAS registry number 62734-03-6. This compound belongs to the class of pyridine derivatives and is widely recognized for its unique chemical properties and applications in various fields. The molecule consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position and an ethoxy group at the 3-position, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential in drug discovery, agrochemicals, and advanced materials, underscoring its importance in modern chemistry.

The pyridine ring serves as the core structure of 2-Pyridinemethanol, 3-ethoxy, contributing to its aromatic stability and reactivity. The hydroxymethyl group (-CH₂OH) at the 2-position introduces hydrophilic properties, while the ethoxy group (-OCH₂CH₃) at the 3-position enhances solubility and compatibility with organic solvents. This combination makes the compound suitable for a wide range of applications, including the synthesis of pharmaceutical agents, agrochemicals, and specialty chemicals.

Recent research has focused on the synthesis and characterization of 2-Pyridinemethanol, 3-ethoxy, particularly its role as an intermediate in the production of bioactive compounds. For instance, studies have demonstrated its utility in the development of antimicrobial agents and insecticides, where its structural features enable strong interactions with target enzymes. Additionally, advancements in catalytic methods have improved the efficiency of its production, reducing costs and environmental impact.

The physical properties of 2-Pyridinemethanol, 3-ethoxy are well-documented, with a melting point of approximately 85°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol facilitates its use in various chemical reactions. The compound is also stable under normal storage conditions, making it ideal for large-scale industrial applications.

In terms of biological activity, 2-Pyridinemethanol, 3-ethoxy has shown promising results in preclinical studies as a potential anticancer agent. Researchers have explored its ability to inhibit key enzymes involved in cancer cell proliferation, suggesting its potential for further development into therapeutic drugs. Furthermore, its role as a precursor in the synthesis of neuroprotective agents has garnered significant attention due to its ability to modulate neurotransmitter systems.

The synthesis of 2-Pyridinemethanol, 3-ethoxy typically involves multi-step processes that include nucleophilic substitution and oxidation reactions. Recent innovations have introduced greener methodologies, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance reaction efficiency and reduce waste generation. These advancements align with global efforts to promote sustainable chemical practices.

Looking ahead, the demand for 2-Pyridinemethanol, 3-ethoxy is expected to grow due to its expanding applications in specialty chemicals and pharmaceuticals. Its unique combination of structural features and functional groups positions it as a key building block for developing innovative compounds with tailored properties. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry.

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